4-amino-N-(3-ethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and an ethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced through a coupling reaction, and the ethoxyphenyl group is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium ethoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Indole derivatives
Uniqueness
4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the thiazole and pyridine rings, along with the ethoxyphenyl group, provides a distinct chemical structure that can interact with various biological targets in unique ways .
Properties
Molecular Formula |
C18H18N4O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-amino-N-[(3-ethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-2-24-13-7-5-6-12(10-13)11-21-18(23)17-15(19)16(22-25-17)14-8-3-4-9-20-14/h3-10H,2,11,19H2,1H3,(H,21,23) |
InChI Key |
RKEWLDSFCDMLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Origin of Product |
United States |
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